An In-depth Technical Guide to 4-Cyanophenyl 4-butylbenzoate: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Cyanophenyl 4-butylbenzoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 4-cyanophenyl 4-butylbenzoate. While this molecule is primarily recognized for its application in liquid crystal technologies, this guide also explores the broader context of liquid crystals in pharmaceutical sciences, offering insights for researchers in drug development.
Chemical Structure and Identification
4-Cyanophenyl 4-butylbenzoate is an organic compound featuring a central benzoate core linking a 4-cyanophenyl group and a 4-butylphenyl group. The presence of the polar cyano group and the nonpolar butyl chain contributes to its mesogenic properties, allowing it to form liquid crystal phases under specific temperature ranges.
Chemical Structure:
A simplified representation of the ester linkage and the cyano group.
Molecular Identifiers:
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IUPAC Name: 4-cyanophenyl 4-butylbenzoate
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SMILES: CCCCc1ccc(cc1)C(=O)Oc1ccc(C#N)cc1[3]
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InChI: InChI=1S/C18H17NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-12H,2-4H2,1H3[4]
Physicochemical Properties
The physical and chemical properties of 4-cyanophenyl 4-butylbenzoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Weight | 279.34 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 67-69 °C | [2] |
| Boiling Point (Predicted) | 441.9 ± 38.0 °C | [2] |
| LogP (Predicted) | 4.9129 | [3] |
| Polar Surface Area | 37.673 Ų | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Synthesis of 4-Cyanophenyl 4-butylbenzoate
The primary method for synthesizing 4-cyanophenyl 4-butylbenzoate is through esterification. Two common protocols are the Fischer-Speier esterification and the Schotten-Baumann reaction.
Experimental Protocol: Fischer-Speier Esterification
This acid-catalyzed method involves the reaction of 4-butylbenzoic acid with 4-cyanophenol.
Materials:
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4-butylbenzoic acid
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4-cyanophenol
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
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Toluene or xylene
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Ethanol
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Water
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-butylbenzoic acid and a 1.2 molar equivalent of 4-cyanophenol.[5]
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Add toluene or xylene as the solvent to facilitate azeotropic removal of water.
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Add a catalytic amount of concentrated sulfuric acid (0.5–2 mol%) or p-toluenesulfonic acid (2 mol%).[5]
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Heat the reaction mixture to reflux (110–120 °C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.[5] The reaction is typically complete within 10-24 hours.[5]
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-cyanophenyl 4-butylbenzoate with a purity of >98%.[5]
Experimental Protocol: Schotten-Baumann Reaction
This method utilizes an acyl chloride and a phenol in the presence of a base.
Materials:
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4-butylbenzoyl chloride
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4-cyanophenol
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Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
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Water
Procedure:
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Dissolve 4-cyanophenol in an aqueous solution of sodium hydroxide in a beaker placed in an ice bath (0–5 °C).[5]
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In a separate flask, dissolve 4-butylbenzoyl chloride in dichloromethane.
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Add the 4-butylbenzoyl chloride solution dropwise to the stirred 4-cyanophenol solution while maintaining the temperature below 5 °C.[5]
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Continue stirring vigorously for 1-2 hours at low temperature.
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Separate the organic layer and wash it with dilute hydrochloric acid, followed by water.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Evaporate the solvent to obtain the crude product.
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Purify the product by recrystallization.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While detailed spectra are available through specialized databases, a summary of expected characteristics is provided below.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the two phenyl rings, the methylene protons of the butyl chain, and the terminal methyl protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the butyl group.[6]
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, the C=O stretch of the ester, and the C-O stretch of the ester.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[1]
Relevance to Drug Development: The Role of Liquid Crystals
While 4-cyanophenyl 4-butylbenzoate itself has no reported direct biological activity, its identity as a liquid crystal places it within a class of materials with emerging applications in the pharmaceutical sciences.[7] Liquid crystalline nanostructures are being explored as advanced drug delivery systems and vaccine platforms.[8][9]
The unique properties of liquid crystals, such as their ordered yet fluid nature, allow for the encapsulation and controlled release of therapeutic agents.[7] Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create nanostructures like cubosomes and hexosomes that can carry a variety of drug molecules.[8][9]
Furthermore, liquid crystals are utilized in the development of highly sensitive biosensors.[10][11] These sensors can detect specific biological events, such as protein binding, which can be valuable in diagnostics and drug discovery.[10]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 4-cyanophenyl 4-butylbenzoate.
Applications of Liquid Crystals in Drug Delivery
Caption: Potential applications of liquid crystals in drug delivery and biosensing.
References
- 1. Benzoic acid, 4-butyl-, 4-cyanophenyl ester [webbook.nist.gov]
- 2. 4-CYANOPHENYL 4-N-BUTYLBENZOATE CAS#: 38690-77-6 [chemicalbook.com]
- 3. Compound 4-cyanophenyl 4-butylbenzoate - Chemdiv [chemdiv.com]
- 4. PubChemLite - 4-cyanophenyl 4-butylbenzoate (C18H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. Buy [4-(4-cyanophenyl)phenyl] 4-butylbenzoate (EVT-15259553) [evitachem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. eprajournals.com [eprajournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC [pmc.ncbi.nlm.nih.gov]
